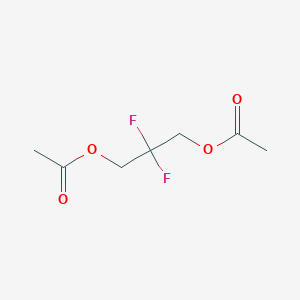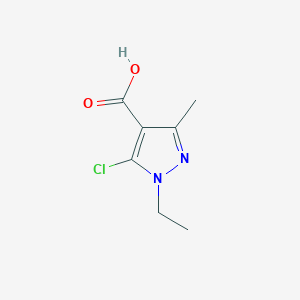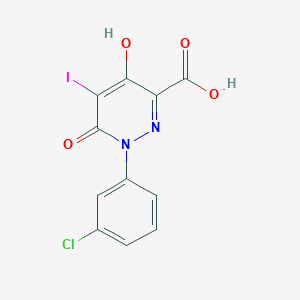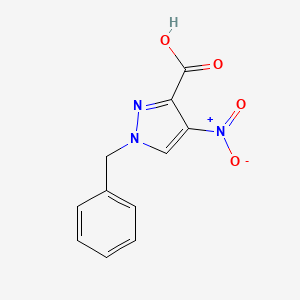
2,2-Difluoropropane-1,3-diyl diacetate
Übersicht
Beschreibung
2,2-Difluoropropane-1,3-diyl diacetate, also known as DFDA, is a chemical compound that has gained significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. DFDA is a colorless liquid that is soluble in water and organic solvents, and it is commonly used as a reagent in organic synthesis reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoropropane-1,3-diyl diacetate has been used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. 2,2-Difluoropropane-1,3-diyl diacetate is a versatile reagent that can be used to introduce difluoromethylene groups into organic molecules, which can enhance their biological activity and stability. 2,2-Difluoropropane-1,3-diyl diacetate has also been used to synthesize fluorinated polymers with unique properties such as high thermal stability and low surface energy. In material science, 2,2-Difluoropropane-1,3-diyl diacetate has been used to prepare fluorinated self-assembled monolayers that can be used for surface modification and anti-fouling applications.
Wirkmechanismus
2,2-Difluoropropane-1,3-diyl diacetate is a reactive compound that can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The difluoromethylene group in 2,2-Difluoropropane-1,3-diyl diacetate is a strong electron-withdrawing group that can enhance the reactivity of the compound. The mechanism of action of 2,2-Difluoropropane-1,3-diyl diacetate in organic synthesis involves the nucleophilic attack of the reactive difluoromethylene group on the electrophilic carbon atoms of the substrate, leading to the formation of a new carbon-carbon bond.
Biochemical and Physiological Effects
2,2-Difluoropropane-1,3-diyl diacetate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2-Difluoropropane-1,3-diyl diacetate can be metabolized in vivo to produce difluoromethane, which is a potential toxic gas. Therefore, caution should be taken when handling 2,2-Difluoropropane-1,3-diyl diacetate in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Difluoropropane-1,3-diyl diacetate has several advantages as a reagent in laboratory experiments. It is a stable and easily handled compound that can be stored for long periods without decomposition. It is also a versatile reagent that can be used in a wide range of organic synthesis reactions. However, 2,2-Difluoropropane-1,3-diyl diacetate has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research on 2,2-Difluoropropane-1,3-diyl diacetate. One area of research is the development of new synthetic methods for 2,2-Difluoropropane-1,3-diyl diacetate that are more efficient and environmentally friendly. Another area of research is the exploration of new applications for 2,2-Difluoropropane-1,3-diyl diacetate in fields such as medicinal chemistry and material science. 2,2-Difluoropropane-1,3-diyl diacetate has the potential to be used as a building block for the synthesis of new drugs and materials with unique properties. Additionally, more studies are needed to fully understand the biochemical and physiological effects of 2,2-Difluoropropane-1,3-diyl diacetate and its metabolites in vivo.
Eigenschaften
IUPAC Name |
(3-acetyloxy-2,2-difluoropropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4/c1-5(10)12-3-7(8,9)4-13-6(2)11/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQFOVSOAYKUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropane-1,3-diyl diacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)


![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)


![3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline](/img/structure/B1465263.png)
![[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1465266.png)
![Tert-butyl 9-cyano-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1465267.png)

![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B1465270.png)
